
(Methylthio)acetic acid
Overview
Description
(Methylthio)acetic acid is an organic compound with the chemical formula C₃H₆O₂S. It is a colorless liquid with a distinctive sulfurous odor. This compound is known for its versatility in various chemical reactions and its applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: (Methylthio)acetic acid can be synthesized through several methods. One common approach involves the reaction of chloroacetic acid with methanethiol in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:
ClCH2COOH+CH3SH→CH3SCH2COOH+HCl
Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process typically involves the use of continuous reactors and stringent quality control measures to maintain consistency.
Chemical Reactions Analysis
Types of Reactions: (Methylthio)acetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into the corresponding alcohol.
Substitution: It can participate in nucleophilic substitution reactions, where the methylthio group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted acetic acids depending on the nucleophile used.
Scientific Research Applications
Synthesis Applications
(Methylthio)acetic acid serves as an important intermediate in the synthesis of various organic compounds. Notably, it is utilized in the production of:
- Pharmaceuticals : It is involved in synthesizing complex molecules such as (5S,6S,8S)-8-acetoxy-6-(3,4-methylenedioxyphenyl)-1-[(methylthio)-acetyl]-1-azaspiro[4.4]nonane, which has potential therapeutic applications .
- Corrosion Inhibitors : Research indicates that derivatives of this compound can be effective as corrosion inhibitors for mild steel in acidic environments, enhancing the longevity of metal structures .
Xenobiotic Metabolite
This compound acts as a xenobiotic metabolite, suggesting its role in biological systems where it may influence metabolic pathways or serve as a marker for certain biochemical processes .
Enzyme Inhibition
This compound has been identified as an irreversible inhibitor of sarcosine oxidase, which plays a role in metabolic pathways related to amino acids. Its ability to prevent complete enzyme inactivation during modification highlights its potential utility in biochemical research and therapeutic contexts .
Material Science Applications
This compound has been explored for its potential use in material sciences due to its unique chemical properties:
- Copper Complexation : Studies have investigated the formation of complexes between this compound and copper(II), which could have implications for catalysis and materials development .
Case Study 1: Corrosion Inhibition
A study focusing on the adsorption characteristics of (4-amino-2-methyl-5-pyrimidinyl methylthio)acetic acid on mild steel demonstrated significant corrosion resistance when applied in hydrochloric acid solutions. The electrochemical analysis revealed that these compounds effectively reduced corrosion rates by forming protective layers on metal surfaces .
Case Study 2: Pharmaceutical Synthesis
Research conducted by Sigma-Aldrich highlighted the synthesis of complex pharmaceutical intermediates using this compound. The study outlined specific reaction conditions that optimize yield and purity, contributing valuable insights into the efficient production of bioactive compounds .
Comparative Data Table
Application Area | Description | Key Findings |
---|---|---|
Organic Synthesis | Intermediate for pharmaceutical compounds | Effective in synthesizing complex molecules |
Corrosion Inhibition | Used as an inhibitor for mild steel in acidic environments | Significant reduction in corrosion rates observed |
Enzyme Inhibition | Irreversible inhibitor of sarcosine oxidase | Prevents complete enzyme inactivation |
Material Science | Formation of complexes with copper(II) | Potential applications in catalysis |
Mechanism of Action
The mechanism of action of (Methylthio)acetic acid involves its ability to act as a nucleophile in various chemical reactions. Its sulfur atom can donate electron pairs, making it reactive towards electrophiles. This property allows it to participate in a wide range of chemical transformations, including nucleophilic substitution and addition reactions.
Comparison with Similar Compounds
(Methylthio)acetic acid can be compared with other similar compounds such as:
Thioacetic acid: Similar in structure but lacks the methyl group.
Methanesulfonic acid: Contains a sulfonic acid group instead of a carboxylic acid group.
Ethylthioacetic acid: Has an ethyl group instead of a methyl group.
Uniqueness: this compound is unique due to its specific combination of a methylthio group and a carboxylic acid group, which imparts distinct reactivity and properties compared to its analogs.
Biological Activity
(Methylthio)acetic acid, with the chemical formula CHOS and CAS number 2444-37-3, is a sulfur-containing organic compound that has garnered attention in various fields of research due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
The compound is characterized by the presence of a methylthio group attached to an acetic acid moiety. Its molecular weight is approximately 106.14 g/mol, and it has a melting point of 13-14 °C and a boiling point of 225.9 °C at 760 mmHg. The density is reported to be around 1.2 g/cm³ .
Biological Activities
Research indicates that this compound exhibits a range of biological activities, including:
- Antioxidant Properties : The compound has been studied for its ability to scavenge free radicals, which may contribute to its potential protective effects against oxidative stress-related diseases.
- Chemopreventive Effects : In vitro and in vivo studies have demonstrated that this compound may act as a chemopreventive agent against certain types of cancer. For instance, research on Japanese pickling melons has suggested its role in inhibiting carcinogenesis .
- Antimicrobial Activity : The compound has shown promise in inhibiting the growth of various pathogens, indicating potential applications in food preservation and therapeutic settings.
The mechanisms underlying the biological activities of this compound are still being elucidated. However, several studies suggest:
- Enzyme Modulation : The compound may interact with specific enzymes involved in metabolic pathways, potentially influencing processes such as detoxification and metabolism of xenobiotics .
- Cell Signaling Pathways : this compound could modulate cell signaling pathways related to inflammation and apoptosis, contributing to its anticancer properties .
Case Studies
- Chemopreventive Study : A study involving Japanese pickling melons indicated that this compound could reduce the incidence of tumors in animal models exposed to carcinogens. The results highlighted its potential as a dietary supplement for cancer prevention .
- Antioxidant Research : Various assays have demonstrated that this compound possesses significant antioxidant activity, comparable to known antioxidants like ascorbic acid. This activity was assessed using DPPH radical scavenging assays and ABTS assays, suggesting its utility in nutraceutical applications .
- Microbial Inhibition : In laboratory settings, this compound exhibited effective antimicrobial properties against gram-positive and gram-negative bacteria. This suggests potential applications in developing natural preservatives or therapeutic agents against infections .
Comparative Analysis
The following table summarizes key properties and activities of this compound compared to other similar compounds:
Compound Name | Chemical Structure | Biological Activity |
---|---|---|
This compound | CHOS | Antioxidant, chemopreventive, antimicrobial |
Acetic Acid | CHO | Solvent, food preservative |
Methyl Mercaptan | CHS | Odorant, potential antimicrobial |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (Methylthio)acetic acid, and what experimental conditions optimize yield?
this compound can be synthesized via esterification followed by acid hydrolysis. For example, refluxing methylthioacetic acid with ethanol and p-toluenesulfonic acid in toluene at 20°C for 5 hours achieves a 78% yield . Characterization via reverse-phase HPLC with UV detection (230 nm) is recommended to monitor reaction progress and purity, using an isocratic mobile phase of 18% acetonitrile in 0.1% trifluoroacetate .
Q. How should this compound be characterized to confirm identity and purity in new studies?
Key methods include:
- HPLC-UV analysis : Retention times of 3.5 min for this compound and 23.5 min for its ethyl ester derivative .
- Physical properties : Refractive index, boiling point, and density measurements (e.g., as reported for similar thioether analogs) .
- Spectral data : Provide H NMR, C NMR, and mass spectrometry data, adhering to IUPAC guidelines for compound identification .
Q. What precautions are necessary for handling this compound in laboratory settings?
The compound is classified as a skin and eye irritant (GHS Category 2/2A). Use personal protective equipment (PPE) and avoid contact with strong acids, alkalis, or oxidizing agents. Store in a cool, dry environment, and monitor for decomposition products under extreme conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported stability data for this compound under varying experimental conditions?
Stability discrepancies may arise from differences in solvent systems, temperature, or incompatible materials. For example, decomposition in acidic/basic conditions can generate toxic fumes . To address this:
- Perform accelerated stability studies using controlled temperature/pH conditions.
- Compare HPLC profiles before and after stress testing to identify degradation products .
- Validate findings against published protocols, ensuring methodological transparency .
Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound bioactivity studies?
Use two-way ANOVA with post hoc Bonferroni corrections for multiple comparisons, as demonstrated in enzyme inhibition assays . For non-normally distributed data, apply non-parametric tests (e.g., Mann-Whitney U). Report effect sizes and 95% confidence intervals to contextualize significance beyond p-values .
Q. How can the reproducibility of this compound’s biochemical applications (e.g., enzyme inhibition) be improved across laboratories?
- Standardize protocols : Detail enzyme concentrations, incubation times, and buffer compositions (e.g., artificial gastric juice at 37°C for hydrolysis studies) .
- Validate assays : Include positive/negative controls (e.g., known inhibitors) and report IC values with triplicate measurements .
- Share raw data : Provide supplementary HPLC chromatograms and statistical code to enhance transparency .
Q. What strategies mitigate interference from this compound derivatives in complex biological matrices?
- Sample preparation : Use solid-phase extraction (SPE) to isolate the compound from metabolites or degradation products.
- Chromatographic optimization : Adjust acetonitrile gradients in HPLC to resolve overlapping peaks .
- Cross-validate with alternative methods : Compare UV detection with mass spectrometry for specificity .
Q. Methodological Considerations
Q. How should conflicting data on this compound’s reactivity with transition metals be addressed?
Conflicting reports (e.g., copper complex formation vs. inertness) may stem from varying pH or metal oxidation states. To reconcile:
- Conduct kinetic studies under controlled pH and temperature.
- Characterize metal-ligand ratios via titration calorimetry or X-ray crystallography.
- Cite prior methodologies to highlight experimental variables .
Q. What experimental designs are critical for studying this compound’s role in multi-step organic syntheses?
Properties
IUPAC Name |
2-methylsulfanylacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O2S/c1-6-2-3(4)5/h2H2,1H3,(H,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGTBAIVLETUVCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10179195 | |
Record name | (Methylthio)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10179195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2444-37-3 | |
Record name | (Methylthio)acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2444-37-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (Methylthio)acetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002444373 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2444-37-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263480 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (Methylthio)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10179195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (methylthio)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.712 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (METHYLTHIO)ACETIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UMV7E1UCUX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
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